Cortisone Sodium Succinate-d4
Description
Properties
Molecular Formula |
C₂₅H₂₇D₄NaO₈ |
|---|---|
Molecular Weight |
486.52 |
Synonyms |
21-(Hydrogen Succinate) Cortisone-d4 Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione-d4 Monosodium Salt |
Origin of Product |
United States |
Application of Cortisone Sodium Succinate D4 in Pre Clinical and Mechanistic Investigations
Investigation of Metabolic Fate in In Vitro Systems and Animal Models
The use of deuterated standards like Cortisone (B1669442) Sodium Succinate-d4 is pivotal for elucidating the complex metabolic pathways of corticosteroids. The stable isotope label allows for precise tracking and quantification of the compound and its biotransformation products in complex biological matrices.
In metabolic studies, deuterium-labeled compounds act as powerful tracers. escholarship.org When Cortisone Sodium Succinate-d4 is introduced into an in vitro system, such as a human liver bioreactor, or an animal model, its metabolic fate can be meticulously followed using mass spectrometry (MS). nih.gov For instance, the metabolism of hydrocortisone (B1673445) (the active form of cortisone) has been studied using [9,11,12,12-²H₄] hydrocortisone (d4-hydrocortisone). nih.gov
The metabolism by enzymes like 11β-hydroxysteroid dehydrogenase can lead to the formation of cortisone, a process that may involve the loss of a deuterium (B1214612) atom. nih.gov The resulting metabolite, such as d3-cortisone, can be distinguished from the parent d4-compound by the mass difference, allowing for unambiguous identification and quantification of metabolic products. nih.gov This technique is crucial for mapping the biotransformation pathways, including phase I (e.g., hydroxylation, reduction) and phase II (e.g., glucuronidation) reactions. nih.gov The availability of synthetically prepared deuterium-labeled cortisone provides an essential tool for such studies of its metabolism in various tissues. nih.govnih.gov
Table 1: Illustrative Metabolite Tracing using Deuterated Hydrocortisone
| Compound | Deuterium Label | Mass Difference (vs. Unlabeled) | Metabolic Note |
|---|---|---|---|
| d4-Hydrocortisone (Tracer) | d4 | +4 Da | Administered parent compound. nih.gov |
| d3-Cortisone (Metabolite) | d3 | +3 Da | Formed via oxidation by 11β-hydroxysteroid dehydrogenase, with loss of one deuterium atom. nih.gov |
| Tetrahydrocortisone Glucuronide | - | - | Identified as a major phase II metabolite in liver systems. nih.gov |
| Dihydrocortisol | - | - | Identified as a minor phase I metabolite. nih.gov |
Deuterated substrates are invaluable for probing the mechanisms of enzyme-catalyzed reactions through the kinetic isotope effect (KIE). researchgate.netacs.org The KIE is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. For corticosteroids, this is particularly relevant for enzymes like 3-ketosteroid-Δ¹-dehydrogenases (KstDs), which are crucial in steroid biotransformation. nih.govmdpi.com
Studies have investigated the KIE for steroids selectively labeled with deuterium at specific carbon atoms. acs.org A lower reaction rate with the deuterated substrate compared to the non-deuterated version suggests that the breaking of the carbon-deuterium (C-D) bond is a rate-limiting step in the enzymatic reaction. researchgate.net This provides direct evidence for the reaction mechanism, such as confirming a rate-limiting hydride transfer to a cofactor like flavin adenine (B156593) dinucleotide (FAD). researchgate.netacs.org Such studies help to confirm mechanistic hypotheses and understand the precise steps of steroid dehydrogenation and bioconversion. researchgate.netacs.org
Pharmacokinetic Profiling in Pre-clinical Animal Models
Pharmacokinetic (PK) studies determine how an organism affects a drug over time. Using this compound in preclinical animal models, such as rabbits or dogs, allows for precise characterization of its absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous hormone levels. merckvetmanual.comnih.govnih.gov
The use of a deuterated probe like this compound enables researchers to accurately measure its concentration in plasma, tissues, and excreta. Following administration, the succinate (B1194679) ester is rapidly hydrolyzed to release active cortisone. Studies on related compounds, such as hydrocortisone 21-hemisuccinate, in animal models like the perfused rabbit ear have shown that ester hydrolysis is a key step during absorption. nih.gov For example, hydrocortisone 21-butyrate was found to be completely hydrolyzed during dermal absorption, whereas about two-thirds of hydrocortisone 21-hemisuccinate was hydrolyzed. nih.gov
By tracking the d4-label, researchers can determine the rate and extent of absorption, identify the tissues where the drug distributes, and quantify its elimination through urine and feces. This provides a clear picture of the drug's disposition in the animal model.
Systemic clearance (CL) and elimination half-life (t½) are critical PK parameters that describe the rate at which a drug is removed from the body. These values are determined by measuring the concentration of the deuterated drug in plasma at various time points after administration. In animal models such as dogs, intravenous administration of hydrocortisone sodium succinate leads to significant and stable increases in plasma cortisol concentrations. nih.gov
While specific data for this compound is proprietary, the principles are well-established from studies with unlabeled hydrocortisone. For example, after intravenous administration in humans, hydrocortisone has a total body clearance of approximately 18 L/hr and a half-life of 1.7 hours. nih.gov Similar studies in preclinical animal models using the d4-labeled compound would allow for the precise calculation of these parameters, which are essential for predicting the compound's behavior in humans.
Table 2: Representative Pharmacokinetic Parameters of Hydrocortisone in Preclinical and Clinical Systems
| Parameter | Value (Human Data) | Significance in Animal Models |
|---|---|---|
| Elimination Half-life (t½) | ~1.7 - 1.9 hours nih.govpfizer.com | Indicates the time required for the plasma concentration of the drug to decrease by half. |
| Systemic Clearance (CL) | ~18 L/hr nih.gov | Measures the volume of plasma cleared of the drug per unit of time. |
| Volume of Distribution (Vd) | ~34 L nih.gov | Indicates the extent of drug distribution into body tissues compared to plasma. |
Mechanistic Studies of Cellular and Molecular Interactions Utilizing Deuterated Analogs
Corticosteroids exert their physiological and pharmacological effects primarily by binding to the cytosolic glucocorticoid receptor (GR). nih.govnih.gov Upon binding, the activated GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. nih.govconicet.gov.ar This can occur through direct binding to DNA elements or by interacting with other transcription factors to repress inflammatory gene expression. nih.govnih.gov
Deuterated analogs can be used to investigate the subtle biophysical and kinetic aspects of this crucial ligand-receptor interaction. The substitution of hydrogen with deuterium can influence the vibrational modes of C-H bonds, which can, in turn, affect the kinetics of binding and dissociation with the receptor. Early research has pointed to deuterium isotope effects on the rates of steroid-glucocorticoid receptor interactions. acs.org By comparing the binding kinetics of this compound with its non-deuterated counterpart, researchers can gain deeper insights into the thermodynamics and energy landscape of the binding pocket. These mechanistic studies help to elucidate the precise molecular interactions that underpin the drug's efficacy at the cellular level.
Exploration of Non-Genomic Effects on Ion Channels
Beyond their well-documented genomic actions that involve gene transcription, glucocorticoids can exert rapid, non-genomic effects. nih.gov These effects are too swift to be explained by changes in gene expression and are thought to involve direct interactions with cellular membranes or membrane-bound receptors, leading to modulation of intracellular signaling cascades and ion channel activity. nih.govresearchgate.net
One area of significant investigation is the rapid impact of corticosteroids on voltage-gated ion channels. Research has demonstrated that hydrocortisone sodium succinate, the non-deuterated analog of this compound, can directly inhibit voltage-gated sodium currents (INa) in neurons. A key study using the patch-clamp technique on rat trigeminal ganglion (TG) neurons revealed that hydrocortisone sodium succinate inhibits these sodium currents in a concentration-dependent manner. nih.gov The inhibitory effect was observed within one minute of application, strongly suggesting a non-genomic mechanism of action. nih.gov
In such preclinical studies, this compound is crucial. It is added to biological samples at a known concentration to serve as an internal standard. nih.gov As the samples are analyzed using LC-MS/MS, the ratio of the non-labeled drug to the deuterated standard is measured. This allows for highly accurate determination of the exact concentration of the active compound at the site of action, which is essential for establishing a reliable dose-response relationship and calculating metrics like the IC50 value. texilajournal.comnih.gov
| Concentration (μmol/l) | Mean Inhibition of INa (%) | Standard Deviation (±) |
|---|---|---|
| 0.1 | 19.4 | 4.3 |
| 0.3 | 26.7 | 3.9 |
| 1.0 | 38.1 | 6.1 |
| 3.0 | 69.6 | 5.4 |
This table is interactive. Click on column headers to sort.
Investigations into Receptor Binding and Signaling Pathways
The primary mechanism of corticosteroid action is mediated through binding to specific intracellular receptors. nih.govnih.gov The classical pathway involves the glucocorticoid receptor (GCR), a member of the nuclear hormone receptor superfamily. bio-rad.comdntb.gov.ua Upon binding its ligand, the receptor translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes. nih.gov This genomic pathway is responsible for the majority of the anti-inflammatory and immunosuppressive effects of corticosteroids. nih.gov
However, research also points to non-genomic signaling, which may involve membrane-bound glucocorticoid receptors (mGRs) or interactions of the cytosolic GCR with other signaling proteins. nih.gov These pathways can rapidly influence cellular function by activating various kinases and second messengers. nih.govchapman.edu
The study of these intricate binding and signaling events requires precise quantitative methods. This compound plays a vital role as an internal standard in assays designed to:
Quantify Receptor Occupancy: Determining the fraction of receptors bound by the drug at different concentrations.
Measure Binding Affinity: Calculating the strength of the interaction between the corticosteroid and its receptor.
Track Pharmacokinetics: Correlating the concentration of the drug in plasma or specific tissues with downstream signaling events and physiological responses. nih.gov
By enabling accurate quantification, deuterated standards like this compound help researchers to build robust pharmacokinetic/pharmacodynamic (PK/PD) models. nih.gov These models are essential for understanding the complete signaling profile of the drug, distinguishing between genomic and non-genomic effects, and exploring the complex interplay between different pathways. nih.gov
| Receptor/Pathway | Location | Primary Mechanism | Typical Onset of Action |
|---|---|---|---|
| Genomic (Classical) | Cytoplasm / Nucleus | Ligand-activated transcription factor (GCR) binding to DNA and regulating gene expression. nih.govbio-rad.com | Hours to days |
| Non-Genomic (Membrane-Bound) | Plasma Membrane | Interaction with membrane-bound glucocorticoid receptors (mGRs), leading to rapid signaling changes. nih.gov | Seconds to minutes |
| Non-Genomic (Cytosolic) | Cytoplasm | Interaction of cytosolic GCR with other signaling proteins (e.g., kinases) to modulate their activity. nih.gov | Minutes |
This table is interactive. Click on column headers to sort.
Research on Stability and Degradation Pathways of Cortisone Sodium Succinate and Its Deuterated Analog
Chemical Stability Under Varied Environmental Conditions
The stability of Cortisone (B1669442) Sodium Succinate (B1194679) is influenced by several environmental factors, including pH, temperature, and light exposure. These factors can induce degradation, primarily through the hydrolysis of the succinate ester bond.
The rate of hydrolysis of the succinate ester in Cortisone Sodium Succinate is significantly dependent on the pH of the solution. Generally, the ester bond is susceptible to both acid- and base-catalyzed hydrolysis.
In acidic conditions (pH 2), forced degradation studies have shown decomposition of the compound. nih.gov One study observed that after 30 minutes in 0.5 N HCl, approximately 89.75% of hydrocortisone (B1673445) sodium succinate was recovered, indicating a notable degree of degradation. jetir.org
Conversely, alkaline conditions lead to more rapid degradation. In a 0.5N NaOH solution, the recovery of hydrocortisone sodium succinate was found to be around 80.13% after 30 minutes, signifying substantial ester hydrolysis. jetir.org The pH of reconstituted solutions of hydrocortisone sodium succinate typically ranges from 7.0 to 8.0. fda.gov Studies on hydrocortisone phosphate (B84403), a related ester, have shown maximum stability at a pH of 8 and above, with increased rates of hydrolysis in the intermediate pH range. researchgate.net For hydrocortisone succinate oral solutions, stability was maintained for at least 14 days under refrigeration at pH levels of 5.5, 6.5, and 7.4. nih.gov However, a decrease in pH from 7.2 to 6.3 was observed over 21 days at 25°C, corresponding with drug degradation. nih.gov The use of phosphate buffers can help to inhibit the hydrolysis of the ester by maintaining a stable pH. google.com
Interactive Data Table: Effect of pH on the Stability of Hydrocortisone Sodium Succinate
| pH Condition | Exposure Time | Percent Recovery | Key Observation |
| Acidic (0.5 N HCl) | 30 minutes | 89.75% | Significant degradation |
| Alkaline (0.5N NaOH) | 30 minutes | 80.13% | More rapid degradation than acidic conditions |
| pH 5.5, 6.5, 7.4 | 14 days (refrigerated) | >92% | Chemically stable |
| pH 7.2 to 6.3 | 21 days (25°C) | Not specified | pH decrease correlated with degradation |
Temperature is a critical factor affecting the stability of Cortisone Sodium Succinate. Elevated temperatures accelerate the degradation process, which generally follows first-order kinetics. researchgate.netnih.gov
Studies have shown that at an enhanced temperature of 60°C, there are pronounced degradative effects. researchgate.netbvsalud.org In one investigation, dry heat at 80°C for 24 hours resulted in a recovery of 98.87% of the compound, indicating some, albeit limited, degradation in the solid state. jetir.org In solution, the effect of temperature is more pronounced. At 30°C, a significant reduction in stability has been observed, with the time for 5% degradation (t95%) being between 4.6 and 6.3 hours. researchgate.netnih.gov Another study reported that at 30°C, there was a 3% decline after 3 hours and a 5% decline after 5 hours. researchgate.net In contrast, at room temperature (25°C), the degradation was slower, with a 3% loss after 12 hours and a 5% loss after 24 hours. researchgate.net Reconstituted solutions are generally considered stable for up to 3 days at room temperature. cheo.on.ca
Exposure to light can also contribute to the degradation of Cortisone Sodium Succinate. researchgate.netbvsalud.org However, some studies have found that there is no significant difference in stability between solutions protected from light and those exposed to it. researchgate.netresearchgate.net Despite these findings, it is generally recommended to protect solutions from light. fda.govcheo.on.ca For instance, photolytic degradation studies involving exposure to fluorescent light providing an illumination of not less than 1.2x10^6 Lux hours resulted in a recovery of 98.76%, with the appearance of two degradation peaks. jetir.org
Interactive Data Table: Effect of Temperature on the Stability of Hydrocortisone Sodium Succinate in Solution
| Temperature | Time | Percent Degradation |
| 25°C | 12 hours | 3% |
| 25°C | 24 hours | 5% |
| 30°C | 3 hours | 3% |
| 30°C | 5 hours | 5% |
| 30°C | 12 hours | 9% |
| 30°C | 24 hours | 14% |
Forced Degradation Studies to Elucidate Degradation Products
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Cortisone Sodium Succinate has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. jetir.org
Under acidic conditions (0.5 N HCl), two degradation peaks were observed. jetir.org In alkaline conditions (0.5N NaOH), one major degradation product was identified. jetir.org Oxidative degradation, induced by 6% hydrogen peroxide, also resulted in a single degradation product, with a recovery of 98.78% of the parent compound after 30 minutes. jetir.org Photolytic degradation under fluorescent light led to the formation of two degradant peaks. jetir.org The primary degradation product resulting from the hydrolysis of the succinate ester is free hydrocortisone. ache.org.rs
Compatibility Studies with Solvents and Other Chemical Entities in Research Settings
In research settings, Cortisone Sodium Succinate is often dissolved in various solvents and may be mixed with other chemical entities. Compatibility studies are therefore crucial.
The compound is very soluble in water and alcohol, but very slightly soluble in acetone (B3395972) and insoluble in chloroform. fda.gov It is commonly reconstituted with sterile water for injection or normal saline (0.9% sodium chloride). elsevierpure.comjmatonline.com Studies have shown no significant difference in stability when dissolved in isotonic saline or 5% glucose solutions. researchgate.netnih.gov It is also compatible with dextrose solutions up to D20W, 0.45% NaCl, dextrose-saline combinations, and Ringer's solution. cheo.on.ca
Compatibility with other drugs has also been investigated. While high concentrations of hydrocortisone (50 mg/mL) are reported to be incompatible with midazolam and ciprofloxacin, lower concentrations (1 mg/mL) show physical compatibility. nih.govresearchgate.net However, a significant reduction in the concentration of hydrocortisone was observed when mixed with 2 mg/mL midazolam and 2 mg/mL ciprofloxacin, suggesting chemical incompatibility. nih.govresearchgate.net It has been found to be compatible with amphotericin B, potassium chloride, and furosemide. cheo.on.ca In contrast, it is incompatible with ciprofloxacin, phenobarbital, and phenytoin. cheo.on.ca
Development of Stability-Indicating Analytical Methods for Research Formulations
To accurately monitor the stability of Cortisone Sodium Succinate in research formulations and quantify the compound in the presence of its degradation products, stability-indicating analytical methods are required.
High-performance liquid chromatography (HPLC) with UV detection is a commonly used technique. researchgate.netijnrd.org A typical HPLC method utilizes a C8 or C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate at pH 4) and an organic solvent like acetonitrile. ijnrd.org Detection is typically performed at a wavelength of 242 nm. jetir.orgijnrd.org Such methods have been validated according to ICH guidelines and have demonstrated good linearity, precision, accuracy, and robustness. jetir.orgijnrd.org The specificity of these methods is confirmed through forced degradation studies, where the analytical peaks of the parent drug are well-resolved from those of the degradation products. ijnrd.org
Another validated stability-indicating method is high-performance thin-layer chromatography (HPTLC). jetir.org This method can also effectively separate the parent drug from its degradation products. A representative HPTLC method uses pre-coated silica (B1680970) gel plates with a mobile phase of ethyl acetate (B1210297) and methanol (B129727). jetir.org
Quality Control and Reference Standard Applications in Research
Utilization of Cortisone (B1669442) Sodium Succinate-d4 as a Certified Reference Material
Cortisone Sodium Succinate-d4 is utilized as a certified reference material (CRM) or reference standard in analytical chemistry to achieve accurate and reliable measurements. A reference standard should be of the highest purity and well-characterized. tandfonline.com Stable isotope-labeled (SIL) standards are compounds where several atoms are replaced by their stable isotopes, such as deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N. acanthusresearch.com This labeling results in a higher mass, making SIL analogs ideal internal standards for chromatographic methods that use mass spectroscopic detection. acanthusresearch.com
The fundamental value of a CRM like this compound lies in its ability to act as a benchmark for quantification. In many analytical assays, highly specific standards are necessary to ensure the reliability of the system and to assess potential errors arising from sample preparation or instrumental variability. amerigoscientific.com When used in techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated standard exhibits chemical behavior nearly identical to its unlabeled counterpart, Cortisone Sodium Succinate (B1194679). acanthusresearch.com However, due to its different mass, it can be distinguished by the detector. This allows it to be added to a sample at a known concentration to provide a reference point for accurately determining the concentration of the unlabeled analyte, thereby enhancing the precision of the measurement. clearsynth.com
Application in Impurity Profiling and Quantification of Related Substances
The identification and quantification of impurities are critical aspects of pharmaceutical quality control. This compound is a valuable tool in this process. During the synthesis of the active pharmaceutical ingredient (API), related substances and degradation products may form. A stable isotope-labeled internal standard enables the precise quantification of these impurities, even at trace levels.
In a typical workflow, a precise amount of this compound is added to the sample containing the Cortisone Sodium Succinate API. The sample is then analyzed, usually by LC-MS/MS. Because the deuterated standard has similar chromatographic retention times and ionization efficiencies to the API and its related impurities, it effectively normalizes variations in the analytical process. nih.govscispace.com This allows for the accurate calculation of impurity concentrations by comparing the response of each impurity to the response of the known amount of the internal standard.
A significant consideration in this application is the purity of the deuterated standard itself. During the synthesis of deuterated compounds, trace amounts of the unlabeled drug may remain as an impurity. tandfonline.com This residual unlabeled analyte in the internal standard can interfere with the measurement of the actual analyte in the sample, potentially leading to inaccurate results. tandfonline.com Therefore, it is crucial that the reference materials are of the highest possible purity to ensure reliable and accurate quantitative bioanalysis. tandfonline.com
Standardization of Bioanalytical Procedures Using Deuterated Standards
In bioanalytical research, which involves measuring drug concentrations in biological matrices like plasma or urine, deuterated standards are considered the gold standard for internal standards. nih.govkcasbio.com The complexity of these matrices can cause significant variability in analytical results, a phenomenon known as the "matrix effect," where other molecules in the sample can suppress or enhance the ionization of the target analyte. kcasbio.comthermofisher.com
Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for these effects. kcasbio.com Because the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, extraction inefficiencies, and instrument response fluctuations. kcasbio.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly accurate and precise quantification. acanthusresearch.com
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL-IS, highlighting the regulatory acceptance and preference for this approach. kcasbio.com The use of deuterated standards makes bioanalytical methods more robust and reliable, which is essential for pharmacokinetic and metabolism studies. acanthusresearch.comkcasbio.com While deuterium-labeled compounds can sometimes exhibit slightly different retention times or recoveries compared to the analyte, they remain the first choice for high-quality quantitative bioanalysis. nih.govscispace.com
Future Directions and Emerging Research Avenues for Deuterated Corticosteroids
Development of Novel Deuteration Strategies for Enhanced Isotopic Purity and Regioselectivity
The utility of a deuterated compound in research is fundamentally dependent on the precision of deuterium (B1214612) incorporation. High isotopic purity—meaning a high percentage of molecules contain the deuterium label—and regioselectivity—the precise placement of deuterium atoms at specific sites—are critical for reliable experimental outcomes. Traditional methods of deuteration can sometimes result in incomplete labeling or deuterium scrambling, compromising the quality of the standard.
Recent research has focused on developing more sophisticated and efficient deuteration methods for complex molecules like steroids. nih.gov One promising approach is the use of an ultrasound-assisted microcontinuous process, which has been shown to synthesize various deuterated steroid hormones with high selectivity (up to 98%) and deuterium incorporation (up to 99%) under mild, room temperature conditions. nih.gov This technique not only enhances efficiency but also preserves the stereochemical configuration of the steroid, which is crucial for its biological function. nih.gov Other advanced strategies include regioselective labeling through specific catalytic reactions, such as the deuterated trifluoroacetic acid exchange catalyzed by t-butyl alcohol for labeling estrone (B1671321) derivatives. nih.gov The development of these methods is crucial for producing highly pure and precisely labeled corticosteroids, which are essential for demanding analytical applications. nih.govrsc.org
| Deuteration Strategy | Key Features | Reported Outcomes for Steroids | Reference |
| Ultrasound-Assisted Microcontinuous Process | Utilizes microchannels and sonication; operates at room temperature. | Up to 98% selectivity and 99% deuterium incorporation; preserves molecular configuration. | nih.gov |
| Regioselective Acid-Catalyzed Exchange | Employs deuterated acids (e.g., trifluoroacetic acid) with a catalyst. | Enables precise labeling at specific positions on the steroid ring (e.g., C-1 position of estrone). | nih.gov |
| Multi-step Synthesis from Precursors | Involves chemical modification of a starting material (e.g., cortisone (B1669442) acetate) to introduce deuterium. | Successful synthesis of specifically labeled compounds like [6,7-2H]cortisone. | nih.gov |
Expanded Applications in Quantitative Proteomics and Metabolomics Research
In the fields of proteomics and metabolomics, accurate quantification of endogenous molecules is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for this purpose, and deuterated molecules like Cortisone Sodium Succinate-d4 serve as ideal internal standards. sigmaaldrich.com When a known quantity of a deuterated standard is added to a biological sample at the beginning of the analytical process, it co-elutes with its non-deuterated (endogenous) counterpart but is distinguishable by its higher mass. clearsynth.com
This stable isotope dilution method allows researchers to correct for sample loss during preparation and for matrix effects—signal suppression or enhancement caused by other components in a complex sample like plasma. clearsynth.com The use of deuterated steroid standards significantly improves the accuracy, precision, and reliability of quantitative analyses. sigmaaldrich.comnih.gov As high-resolution mass spectrometry platforms become more sensitive, the demand for high-purity deuterated internal standards is expanding. They are essential for targeted and untargeted metabolomics studies to overcome challenges like ion suppression and signal drift, enabling the precise measurement of steroid hormones and their metabolites in various biological matrices. sigmaaldrich.comsciex.com
| Application Area | Role of Deuterated Corticosteroids | Key Benefit | Reference |
| Targeted Metabolomics | Internal Standard for Isotope Dilution Mass Spectrometry. | Improves accuracy and precision of quantification for specific steroid hormones. | clearsynth.comsciex.com |
| Untargeted Metabolomics | Component in standard mixtures to assess analytical performance. | Helps correct for matrix effects, ion variability, and signal drift across a broad analysis. | sigmaaldrich.com |
| Pharmacokinetic Studies | Tracer to differentiate administered drug from endogenous levels. | Allows for precise measurement of drug absorption, distribution, metabolism, and excretion. | adventchembio.comnih.gov |
| Clinical Research | Internal Standard for quantifying biomarkers in biological fluids (e.g., plasma, urine). | Enables reliable and reproducible measurements for diagnostic research and patient monitoring. | isotope.comnih.gov |
Integration with Advanced Imaging Techniques for Non-Human In Vivo Tracer Studies
The ability to track the fate of molecules within a living organism provides invaluable insight into biological processes. Deuterated compounds are increasingly being used as non-radioactive, innocuous tracers in non-human in vivo studies. nih.gov When integrated with advanced imaging technologies, these tracers can map the spatial distribution and metabolic conversion of corticosteroids in tissues and organs.
One such technique is Deuterium Metabolic Imaging (DMI), a magnetic resonance (MR)-based method that visualizes metabolic pathways using deuterated tracers like [6,6′-2H2]glucose. nih.gov While not yet specific to corticosteroids, the principles of DMI could be adapted to track deuterated steroid analogs, offering a non-invasive way to observe their uptake and metabolism in real-time. Another powerful tool is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), which can image the distribution of deuterated tracers in biological samples at subcellular resolution. nih.gov This allows researchers to pinpoint the location of a deuterated corticosteroid or its metabolites within specific cellular compartments, providing a deeper understanding of its mechanism of action at a microscopic level. nih.gov These imaging applications in animal models are opening new frontiers in understanding the localized activity of steroids in complex tissues like the kidney and brain. nih.gov
Elucidation of Complex Biological Pathways Through Deuterated Analogs with Precision
Deuterated analogs are powerful tools for investigating the mechanisms of metabolic pathways. researchgate.net The increased strength of the C-D bond compared to the C-H bond can slow down the rate of reactions where this bond is broken, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov By strategically placing deuterium at sites of metabolic activity on a corticosteroid molecule, researchers can study the influence of this substitution on the rates of specific metabolic transformations. nih.gov
Observing a significant KIE provides strong evidence that a particular C-H bond cleavage is a rate-determining step in a metabolic pathway. This approach has been used to investigate the metabolism of various drugs and can be applied to corticosteroids to identify key enzymatic processes responsible for their activation or breakdown. nih.govnih.gov Furthermore, deuterated tracers can be used to follow the transformation of a parent steroid into its various metabolites, helping to map out complex metabolic networks and identify previously unknown pathways. nih.govnih.gov This precise mechanistic information is crucial for understanding drug-drug interactions and individual variability in drug response for research purposes.
Role in Advanced Pharmaceutical Impurity Analysis and Method Development for Research Purposes
In pharmaceutical research and development, ensuring the purity of active pharmaceutical ingredients (APIs) and finished products is a critical regulatory requirement. Analytical methods must be rigorously validated to demonstrate they can accurately and reliably detect and quantify any impurities. adventchembio.com High-purity deuterated compounds, such as this compound, play an indispensable role as internal standards in the development and validation of these analytical methods, particularly for chromatography and mass spectrometry techniques. clearsynth.comresearchgate.net
The presence of even trace amounts of unlabeled API within the deuterated standard can compromise the accuracy of an analysis, leading to erroneous results. tandfonline.com Therefore, the synthesis of deuterated standards with extremely high isotopic purity is essential. These standards are used to establish method robustness, linearity, and the limits of detection and quantification for potential impurities. sciex.comadventchembio.com By providing a stable and reliable reference point, deuterated internal standards ensure that analytical methods for pharmaceutical quality control are sensitive, specific, and reproducible, ultimately supporting the development of safe and effective medicines for research applications. researchgate.nettandfonline.com
Q & A
Q. How can researchers integrate this compound data into multi-omics frameworks for glucocorticoid pathway analysis?
- Methodological Answer : Use pathway enrichment tools (e.g., MetaboAnalyst) to correlate cortisone levels with transcriptomic/proteomic data. Apply weighted gene co-expression network analysis (WGCNA) to identify modules linked to deuterated cortisone kinetics. Metadata should include isotopic purity, extraction efficiency, and batch IDs for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
